molecular formula C18H19BrO4 B4981911 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 6450-19-7

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B4981911
CAS RN: 6450-19-7
M. Wt: 379.2 g/mol
InChI Key: PMTIOCIWTRHYPA-UHFFFAOYSA-N
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Description

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as BDP-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the reduction of oxidative stress in the brain. 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is its potential as a multifunctional compound with applications in both medicine and agriculture. Another advantage is its low toxicity, which makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use. Another limitation is the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde. One direction is the further study of its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is the optimization of its use as a fungicide and herbicide in agriculture, which could lead to more sustainable and environmentally friendly farming practices. Additionally, further studies are needed to determine the safety and efficacy of 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 4-bromo-2,6-dimethylphenol in the presence of a base, followed by the reaction of the resulting product with ethylene oxide. The final product is then purified using column chromatography.

Scientific Research Applications

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have anticancer properties, specifically against breast cancer cells. It has also been studied as a potential treatment for Alzheimer's disease and as a neuroprotective agent. In agriculture, 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential use as a fungicide and herbicide.

properties

IUPAC Name

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO4/c1-12-8-15(19)9-13(2)18(12)23-7-6-22-16-5-4-14(11-20)10-17(16)21-3/h4-5,8-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTIOCIWTRHYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOC2=C(C=C(C=C2)C=O)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367747
Record name 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6450-19-7
Record name 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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